2-Methyl-1-phenylpropane-D14

Overview

Description

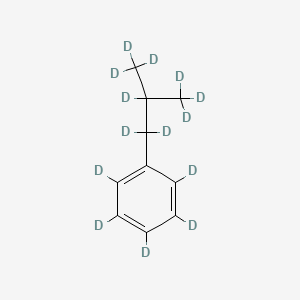

2-Methyl-1-phenylpropane-D14 (CAS RN: 350818-58-5) is a deuterated hydrocarbon featuring a phenyl group attached to a branched propane backbone. Its molecular formula is C6D5CD2CD(CD3)2, with a molecular weight of 148.30 g/mol and a deuterium enrichment of 98 atom% D . The compound is structurally characterized by:

- A fully deuterated benzene ring (C6D5).

- A branched aliphatic chain with deuterium substitutions at all hydrogen positions.

This isotopic labeling makes it valuable in NMR spectroscopy and kinetic studies, where reduced signal interference from protiated solvents or reactants is critical. It is commercially available (e.g., Kanto Chemical Co.) at a price of JPY 26,400 per gram .

Preparation Methods

The synthesis of 2-Methyl-1-phenylpropane-D14 involves the deuteration of 2-Methyl-1-phenylpropane. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst .

Chemical Reactions Analysis

2-Methyl-1-phenylpropane-D14 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Aromatic Substitution: Electrophilic aromatic substitution reactions where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.

Halogenation: Chlorination or bromination in the presence of a halogen and a suitable catalyst.

Nitration: Using a mixture of nitric and sulfuric acids as the nitrating agent.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the benzene ring using concentrated sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Addition of acyl or alkyl groups to the benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride

Scientific Research Applications

Synthesis Applications

2-Methyl-1-phenylpropane-D14 is primarily utilized in the synthesis of various organic compounds due to its unique isotopic labeling. The deuterium atoms provide advantages in NMR spectroscopy, allowing for enhanced resolution and the ability to trace metabolic pathways.

Key Synthesis Uses :

- Tracer Studies : Its deuterated nature makes it ideal for tracing reactions in metabolic studies, providing insights into the pathways of drug metabolism and biological processes.

- Isotope Labeling : Used in the synthesis of labeled compounds for pharmacokinetic studies, aiding in understanding the distribution and metabolism of drugs within biological systems.

Analytical Applications

The compound is extensively used in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Techniques :

- Mass Spectrometry : The presence of deuterium allows for the differentiation between isotopes during mass spectrometric analysis, enhancing the specificity and sensitivity of detection methods.

- Nuclear Magnetic Resonance (NMR) : Deuterium NMR can provide detailed information about molecular dynamics and interactions without interference from hydrogen signals.

Case Study 1: Metabolic Pathway Tracing

A study conducted on the metabolic pathways of certain pharmaceuticals utilized this compound as a tracer to monitor the conversion rates and pathways in human liver microsomes. The findings indicated that deuterated compounds could significantly improve the accuracy of metabolic profiling compared to non-labeled counterparts.

Case Study 2: Synthesis of Chiral Compounds

Research involving the asymmetric synthesis of chiral alcohols highlighted the use of this compound as a precursor. The study demonstrated how deuterated starting materials could influence reaction selectivity and yield, providing a pathway for more efficient synthesis in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpropane-D14 involves its role as a stable isotope-labeled compound. In metabolic studies, it allows researchers to trace the pathways and interactions of molecules within biological systems. The deuterium atoms provide a distinct mass difference, enabling precise tracking using techniques such as mass spectrometry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Analogs

2-(4-Methylphenyl)propane-d14 (CAS RN: 93952-03-5)

- Molecular Formula : CD3C6D4CD(CD3)2.

- Molecular Weight : 148.30 g/mol (identical to 2-Methyl-1-phenylpropane-D14).

- Key Differences :

- Applications : Used in deuterated solvent systems for specialized NMR experiments requiring methyl-substituted aromatic environments.

General Trends in Deuterated Compounds

- Isotopic Purity : Both compounds achieve 98 atom% D, minimizing proton interference in spectroscopic applications.

- Stability : Deuterated aliphatic chains (e.g., CD2, CD3) exhibit greater bond strength compared to C-H bonds, reducing unintended side reactions in kinetic studies .

Non-Deuterated Analog

2-Methyl-1-phenyl-2-propanol (CAS RN: 100-86-7)

- Molecular Formula : C10H14O.

- Molecular Weight : 150.21 g/mol.

- Key Differences :

- Functional Group : Contains a hydroxyl (-OH) group, making it reactive in acid-catalyzed reactions (e.g., esterification).

- Cost : Significantly cheaper (JPY 10,500 for 500 g vs. JPY 26,400 for 1 g of deuterated analogs) .

- Applications : Primarily used as a solvent or intermediate in organic synthesis rather than spectroscopic studies.

Comparative Data Table

| Property | This compound | 2-(4-Methylphenyl)propane-d14 | 2-Methyl-1-phenyl-2-propanol |

|---|---|---|---|

| CAS RN | 350818-58-5 | 93952-03-5 | 100-86-7 |

| Molecular Formula | C6D5CD2CD(CD3)2 | CD3C6D4CD(CD3)2 | C10H14O |

| Molecular Weight (g/mol) | 148.30 | 148.30 | 150.21 |

| Deuterium Content | 98 atom% D | 98 atom% D | None |

| Price (JPY) | 26,400/g | 34,100/500 mg | 10,500/500 g |

| Primary Use | NMR spectroscopy, kinetic studies | Isotopic labeling in methyl-aromatic systems | Organic synthesis, solvent |

Biological Activity

Overview

2-Methyl-1-phenylpropane-D14, also known as isobutylbenzene-D14, is a deuterated compound primarily utilized in scientific research. Its molecular formula is C10D14, where hydrogen atoms are replaced with deuterium. This isotopic labeling allows for enhanced tracking of biological processes and metabolic pathways in various studies.

Target of Action

The compound acts at the benzylic position, which is the carbon atom adjacent to the aromatic ring. This positioning allows it to undergo several biochemical reactions, influencing cellular processes significantly.

Mode of Action

This compound serves as a tracer in metabolic studies, aiding researchers in understanding cell signaling pathways, gene expression, and cellular metabolism. Its stable isotope labeling enables precise monitoring of its distribution and effects on different cell types, providing insights into how it affects cellular functions.

Influence on Cellular Processes

The compound has been shown to influence various cellular processes by acting as a tracer. It can help elucidate mechanisms involved in metabolic flux and the levels of metabolites it influences. This information is crucial for understanding its role in biochemical processes and its impact on metabolic pathways.

Temporal Effects

In laboratory settings, the effects of this compound can vary over time. Stability and degradation are key factors in long-term studies. Researchers have observed that under specific conditions, the compound remains stable, allowing for extended analysis of its effects on cellular functions both in vitro and in vivo.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. At lower doses, it can be effectively used as a tracer without adverse effects. However, higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings.

Metabolic Pathways

The compound interacts with various enzymes and cofactors essential for its metabolism. Its stable isotope labeling allows for precise tracking of metabolic fluxes. Understanding these pathways is critical for elucidating the compound's biochemical roles and interactions within biological systems.

Transport and Distribution

Within biological systems, this compound is transported through interactions with transporters and binding proteins. The stable isotope labeling facilitates studying its localization and accumulation in different cellular compartments, which is vital for understanding how the compound is processed within cells.

Subcellular Localization

The localization of this compound within cells is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its subcellular distribution provides insights into its activity and function within cells.

Applications in Scientific Research

This compound is widely used across various fields due to its stable isotope labeling:

- Chemistry : Acts as a reference standard for chemical identification.

- Biology : Employed in metabolic studies to trace biochemical pathways.

- Medicine : Utilized in the synthesis of pharmaceutical compounds and diagnostic imaging.

- Industry : Applied in environmental testing and production of stable isotope-labeled compounds .

Case Studies

Several studies have highlighted the utility of this compound:

- Metabolic Tracking : A study utilized this compound to trace metabolic pathways in cancer cell lines, demonstrating its effectiveness as a tracer for understanding tumor metabolism.

- Drug Development : In pharmaceutical research, it has been used to analyze drug metabolism and pharmacokinetics by tracing how drugs interact with biological systems over time.

- Environmental Studies : The compound has been applied to track pollutants in environmental samples, showcasing its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Methyl-1-phenylpropane-D14 with high isotopic purity?

- Methodological Answer : Synthesis requires meticulous control of deuterium incorporation to achieve ≥98 atom% D purity. Use deuterated precursors (e.g., C6D5CD2CD(CD3)2) and validate intermediates via mass spectrometry. Ensure anhydrous conditions to minimize proton exchange. Post-synthesis, confirm isotopic purity using (deuterated regions show absence of proton signals) and isotope-ratio mass spectrometry (IRMS) .

Q. How should researchers handle and store this compound to maintain isotopic integrity?

- Methodological Answer : Store in inert, airtight containers under nitrogen to prevent proton exchange with atmospheric moisture. Use deuterated solvents (e.g., DMSO-d6) for dilution. Regularly validate storage stability via to monitor deuterium retention over time .

Q. What analytical techniques are recommended for structural confirmation of deuterated compounds like this compound?

- Methodological Answer : Combine / (to identify non-deuterated regions) with high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference spectral data with NIST databases to confirm structural alignment and isotopic substitution sites .

Q. How can researchers mitigate experimental variability in kinetic studies involving deuterated analogs?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, catalyst loading) to minimize isotopic kinetic effects. Use internal deuterated standards for calibration and perform triplicate runs to assess reproducibility. Statistical tools like ANOVA can identify variance sources .

Q. What safety protocols are essential when working with deuterated organic compounds?

- Methodological Answer : Follow standard organic lab safety (gloves, goggles, fume hoods) and add deuterium-specific measures: monitor for accidental proton exchange (e.g., via pH control in aqueous systems) and dispose of deuterated waste separately to avoid environmental contamination .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its reactivity in catalytic hydrogenation studies?

- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, slowing bond-breaking steps. Use kinetic isotope effect (KIE) experiments to compare rates with non-deuterated analogs. For example, measure in Pd/C-catalyzed hydrogenation and adjust catalyst loading or H2 pressure to account for rate differences .

Q. What strategies optimize the use of this compound in metabolic tracing studies?

- Methodological Answer : Incorporate the compound into tracer modules (e.g., lipid metabolism assays) and use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated metabolites. Normalize data against -labeled standards to correct for analytical drift .

Q. How can computational modeling predict the thermodynamic stability of deuterated isomers in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare energy minima of deuterated vs. protiated structures. Use software like Gaussian or ORCA to simulate isotopic substitution effects on bond lengths and angles. Validate with experimental IR/Raman spectra .

Q. What are the challenges in reconciling contradictory data from deuterium labeling vs. non-labeled studies?

- Methodological Answer : Address discrepancies by isolating isotopic effects from experimental variables. For example, if reaction yields differ, conduct control experiments with mixed H/D systems to identify whether isotope effects or side reactions (e.g., deuteration-induced steric hindrance) dominate .

Q. How to design a robust protocol for synthesizing this compound derivatives with site-specific deuterium labels?

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUHSQYYJYAXGZ-QUMROUDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.